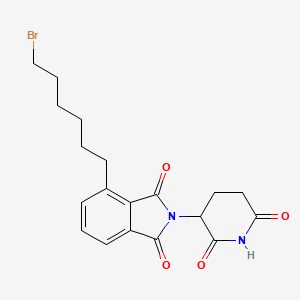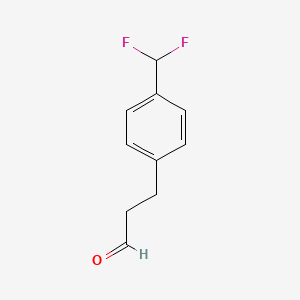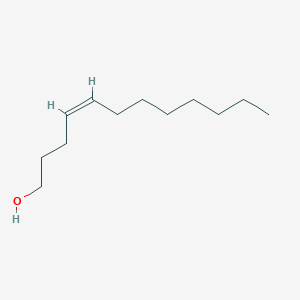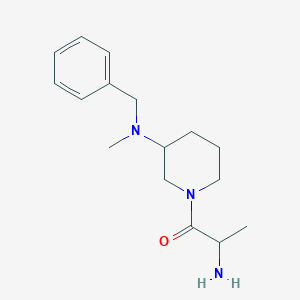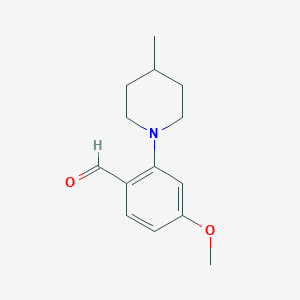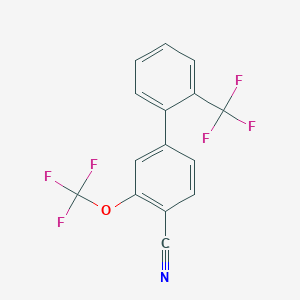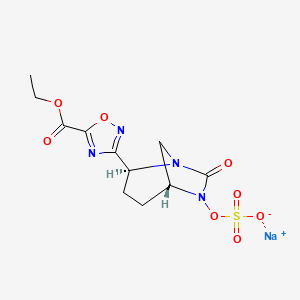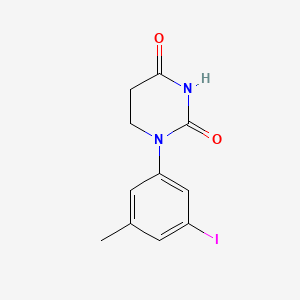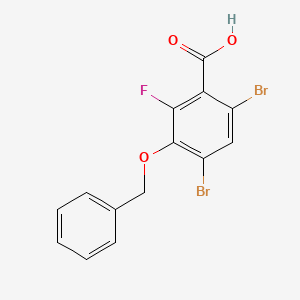
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid is an organic compound with a complex structure that includes benzyloxy, dibromo, and fluorobenzoic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid typically involves multiple steps, including bromination, benzyloxy protection, and fluorinationThe final step involves the fluorination of the aromatic ring under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The dibromo groups can be reduced to form less substituted derivatives.
Substitution: The fluorine and bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Applications De Recherche Scientifique
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dibromo and fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Benzyloxy)-2-methyl-4H-pyran-4-one
- 3-Benzyloxybenzoic acid
- 4,6-Dibromo-2-fluorobenzoic acid
Uniqueness
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both dibromo and fluorine atoms enhances its reactivity and potential for further functionalization compared to similar compounds .
Propriétés
Formule moléculaire |
C14H9Br2FO3 |
|---|---|
Poids moléculaire |
404.02 g/mol |
Nom IUPAC |
4,6-dibromo-2-fluoro-3-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C14H9Br2FO3/c15-9-6-10(16)13(12(17)11(9)14(18)19)20-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19) |
Clé InChI |
HSKMPDRAOYMCJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2F)C(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


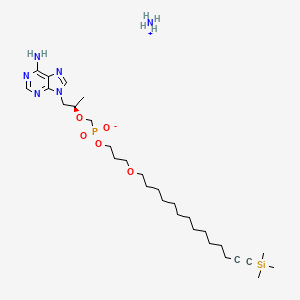

![8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14771448.png)
